Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20364176
InChI: InChI=1S/C14H18ClNO4S/c15-21(18,19)11-14(7-4-8-14)10-16-13(17)20-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)
SMILES:
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate

CAS No.:

Cat. No.: VC20364176

Molecular Formula: C14H18ClNO4S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate -

Specification

Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
IUPAC Name benzyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate
Standard InChI InChI=1S/C14H18ClNO4S/c15-21(18,19)11-14(7-4-8-14)10-16-13(17)20-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)
Standard InChI Key NNFBCIYCZQLOPR-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Introduction

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is a complex organic compound that belongs to the categories of carbamates and sulfonamides. It features a unique molecular structure, incorporating a benzyl group, a carbamate functional group, and a cyclobutyl ring substituted with a chlorosulfonylmethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its distinctive reactivity and potential applications.

Synthesis

The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate typically involves multiple steps, starting from readily available precursors. The process can be optimized for large-scale production using continuous flow reactors or automated systems to enhance efficiency and product quality.

Applications

This compound is primarily used in medicinal chemistry and organic synthesis. Its reactivity profile makes it suitable for forming new carbon-sulfur or carbon-nitrogen bonds, which are valuable in drug design and development. The chlorosulfonyl group can act as an electrophile, engaging in nucleophilic attacks by various nucleophiles, thus facilitating diverse chemical reactions.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamateC13H16ClNO4SCyclopropane ring instead of cyclobutane
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamateC16H22ClNO4SCyclohexane ring structure
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamateC15H20ClNO4SCyclopentane ring structure

Research Findings

Research on Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate focuses on its potential to interact with biomolecules, forming covalent bonds that can influence protein function or enzyme activity. These interactions are crucial for understanding its mechanisms of action and therapeutic potential in drug development.

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